molecular formula C14H14BrN7 B2618826 4-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]-5H-pyrrolo[3,2-d]pyrimidine CAS No. 2380176-01-0

4-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]-5H-pyrrolo[3,2-d]pyrimidine

Cat. No. B2618826
CAS RN: 2380176-01-0
M. Wt: 360.219
InChI Key: VNESWNKMWMVZPI-UHFFFAOYSA-N
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Description

The compound “4-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]-5H-pyrrolo[3,2-d]pyrimidine” is a complex organic molecule that contains a pyrrolopyrimidine core structure. This core is substituted with a piperazine ring which is further substituted with a bromopyrimidine .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, 5-Bromopyrimidine undergoes direct metallation with lithium diisopropylamide to yield 4-lithio-5-bromopyrimidine . In another example, a series of novel substituted-N- (6- (4- (pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using various spectroscopic techniques. For instance, the InChI code for a similar compound, 2- [4- (5-bromo-2-pyrimidinyl)-1-piperazinyl]ethanol, is 1S/C10H15BrN4O/c11-9-7-12-10 (13-8-9)15-3-1-14 (2-4-15)5-6-16/h7-8,16H,1-6H2 .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For example, rapid nucleophilic displacement reactions of 5-bromopyrimidine with nucleophiles under microwave irradiation have been studied .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For instance, the melting point of 2- [4- (5-Bromopyrimidin-2-yl)piperazin-1-yl]ethanol is 97-99°C .

Mechanism of Action

While the specific mechanism of action for “4-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]-5H-pyrrolo[3,2-d]pyrimidine” is not mentioned in the retrieved data, similar compounds have shown activity against Mycobacterium tuberculosis H37Ra .

Safety and Hazards

The safety and hazards associated with similar compounds have been documented. For instance, 2- [4- (5-Bromopyrimidin-2-yl)piperazin-1-yl]ethanol has been labeled as an irritant .

Future Directions

The future directions in the research of similar compounds involve the design and synthesis of novel derivatives for potential therapeutic applications. For instance, a series of novel substituted-N- (6- (4- (pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity .

properties

IUPAC Name

4-[4-(5-bromopyrimidin-2-yl)piperazin-1-yl]-5H-pyrrolo[3,2-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14BrN7/c15-10-7-17-14(18-8-10)22-5-3-21(4-6-22)13-12-11(1-2-16-12)19-9-20-13/h1-2,7-9,16H,3-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNESWNKMWMVZPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=NC3=C2NC=C3)C4=NC=C(C=N4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14BrN7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-bromo-2-(4-{5H-pyrrolo[3,2-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine

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